molecular formula C14H13N3O2 B2895718 4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one CAS No. 2416235-97-5

4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B2895718
CAS No.: 2416235-97-5
M. Wt: 255.277
InChI Key: XJQNVFDZPPOGDD-UHFFFAOYSA-N
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Description

4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core substituted with a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one typically involves the formation of the quinoxaline core followed by the introduction of the methoxypyridine group. One common method is the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline ring. The methoxypyridine moiety can then be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinoxaline core or the methoxypyridine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides or organometallic compounds can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine
  • (3R,4S)-1-[6-(6-Methoxypyridin-3-yl)pyrimidin-4-yl]-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine

Uniqueness

4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one is unique due to its specific combination of a quinoxaline core and a methoxypyridine moiety. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-(6-methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-14-7-6-10(8-15-14)17-9-13(18)16-11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQNVFDZPPOGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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